2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Description
2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14-17-7-3-4-8-18(17)22-25-24-21(27(22)26-14)15-9-10-19(30-2)20(12-15)32(28,29)23-13-16-6-5-11-31-16/h3-4,7-10,12,16,23H,5-6,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDSXWFPQNJXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolo[3,4-a]phthalazine Core: This can be achieved through a cyclization reaction involving appropriate hydrazine derivatives and aldehydes under acidic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.
Furanylmethyl Substitution: The final step involves the substitution of the sulfonamide with tetrahydro-2-furanylmethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furanylmethyl groups.
Reduction: Reduction reactions can target the triazolo[3,4-a]phthalazine core, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazolo[3,4-a]phthalazine core can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. The sulfonamide group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(1,2,4-triazol-3-yl)benzenesulfonamide
- 6-methyl-1,2,4-triazolo[3,4-a]phthalazine
- N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Uniqueness
What sets 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE apart is its combination of functional groups, which confer unique chemical properties and reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
